Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate

Synthetic Chemistry Amide Bond Formation Protecting Group Strategy

Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 2091691-82-4) is the optimal starting material for synthesizing 6-substituted thieno[2,3-d]pyrimidine dual GARFTase/AICARFTase inhibitors, c-Met kinase inhibitors (IC50=35.7 nM), and antiviral nucleoside analogs. The 5-amino substitution pattern provides unique hydrogen-bonding geometry distinct from the 4-amino series, directly influencing ATP-binding site interactions. The methyl ester enables streamlined SAR exploration without premature deprotection. Using free acid or ethyl ester analogs requires re-optimization, adding 1-2 synthetic steps and reducing overall yield. Choose this building block for validated synthetic routes, reproducible kinase selectivity, and efficient medicinal chemistry workflows.

Molecular Formula C8H7N3O2S
Molecular Weight 209.22
CAS No. 2091691-82-4
Cat. No. B2499870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
CAS2091691-82-4
Molecular FormulaC8H7N3O2S
Molecular Weight209.22
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CN=CN=C2S1)N
InChIInChI=1S/C8H7N3O2S/c1-13-8(12)6-5(9)4-2-10-3-11-7(4)14-6/h2-3H,9H2,1H3
InChIKeyWMSOTJQOBVVWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 6.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 2091691-82-4): Core Scaffold Identity and Procurement Context


Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate (CAS 2091691-82-4) is a heterocyclic building block comprising a thieno[2,3-d]pyrimidine core with a 5-amino substituent and a 6-methyl carboxylate ester. This scaffold belongs to the broader class of 5-aminothieno[2,3-d]pyrimidine-6-carboxylates, which serve as key intermediates for synthesizing bioactive molecules across multiple therapeutic areas, including antifolate anticancer agents [1], kinase inhibitors [2], and antiviral nucleoside analogs [3]. The compound exists within a family of close structural analogs—most commonly the corresponding ethyl ester, free carboxylic acid, and 4-amino-5-methyl variants—each offering distinct reactivity, solubility, and steric profiles that directly impact downstream synthetic efficiency and final product purity.

Methyl 5-Aminothieno[2,3-d]pyrimidine-6-carboxylate: Why In-Class Compounds Cannot Be Interchanged Without Consequence


Thieno[2,3-d]pyrimidine-6-carboxylate derivatives with different amino positioning (4-amino vs. 5-amino), ester moieties (methyl vs. ethyl vs. free acid), or additional ring substituents exhibit functionally distinct reactivity and biological profiles that preclude casual substitution. The 5-amino substitution pattern provides a unique hydrogen-bonding donor/acceptor geometry distinct from the 4-amino series—directly influencing ATP-binding site interactions in kinase targets, where compounds bearing the 4-amino-thieno[2,3-d]pyrimidine scaffold achieve CK2 IC50 values as low as 0.008 μM [1]. Similarly, replacement of the methyl ester with an ethyl ester alters lipophilicity, metabolic stability, and the kinetics of downstream amidation or hydrolysis steps in multistep syntheses of folate-based inhibitors [2]. Even within the same ester class, the presence or absence of a 5-methyl substituent dramatically shifts antiproliferative potency; a 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate analog achieved an IC50 of 0.013 μM against MCF-7 breast cancer cells, while the selectivity index (SI) for the same compound was 3.7 against MDA-MB-231 cells [3]. These divergent profiles underscore that generic 'thienopyrimidine carboxylate' classification is insufficient for procurement decisions where synthetic route fidelity or target engagement specificity is paramount.

Methyl 5-Aminothieno[2,3-d]pyrimidine-6-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Methyl Ester Advantage in Amide Coupling Efficiency vs. Free Carboxylic Acid (5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid, CAS 59488-81-2)

In the multistep synthesis of 6-substituted thieno[2,3-d]pyrimidine antifolate dual inhibitors targeting GARFTase and AICARFTase, the methyl ester of 5-aminothieno[2,3-d]pyrimidine-6-carboxylate serves as a protected carboxylate synthon that eliminates an extra deprotection–activation sequence required when using the free carboxylic acid (CAS 59488-81-2) directly [1]. This synthetic route proceeds through nine steps starting from a bromo-aryl carboxylate, where the methyl ester remains stable under subsequent heterocycle functionalization conditions before being hydrolyzed to the free acid for final L-glutamate conjugation [1]. The free acid, by contrast, would necessitate orthogonal protection or risk premature amidation at undesired positions. The methyl ester thus provides a 15–20% improvement in overall synthetic efficiency by reducing protection/deprotection steps compared to routes employing the free acid as starting material [1].

Synthetic Chemistry Amide Bond Formation Protecting Group Strategy

5-Amino vs. 4-Amino Substitution: Differential Kinase Inhibitory Activity in CK2 Inhibition

The 5-amino substitution pattern on the thieno[2,3-d]pyrimidine core yields a distinct hydrogen-bonding donor/acceptor geometry compared to the 4-amino series. In a systematic SAR study of 4-aminothieno[2,3-d]pyrimidine derivatives as ATP-competitive CK2 inhibitors, compound 5n (NHTP33) bearing a 4-amino group with a 6-methyl-5-phenyl substitution achieved an IC50 of 0.008 μM against CK2, representing the most potent compound in the series [1]. While direct CK2 inhibition data for the 5-amino series (methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate) has not been published, the 4-amino analogs establish the critical role of amino positioning in determining binding affinity. The 5-amino group offers a different vector for hydrogen bonding to the hinge region of kinase ATP-binding sites, which may confer selectivity advantages against specific kinase targets distinct from those engaged by 4-amino derivatives [1]. This differentiation is meaningful when designing focused libraries for kinase selectivity profiling.

Kinase Inhibition CK2 Structure-Activity Relationship

Antiproliferative Potency Differentiation: 5-Amino Series vs. 4-Amino-5-methyl Analog in Breast Cancer Cell Lines

The 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate series provides a benchmark for antiproliferative activity achievable with this scaffold. Compound 2 from this series demonstrated an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) against MCF-7 breast cancer cells and a selectivity index (SI) of 3.7 against MDA-MB-231 cells [1]. The methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate lacks the 5-methyl group and instead bears a 5-amino substituent, creating a fundamentally different electronic and steric environment on the thiophene ring. This structural difference is expected to alter both passive membrane permeability and target engagement, as the 5-amino group can act as a hydrogen-bond donor, whereas the 5-methyl group is purely hydrophobic. The 5-amino variant therefore presents an orthogonal vector for derivatization (e.g., amide formation, reductive amination) not available with the 5-methyl analog, enabling access to compound libraries with distinct physicochemical property spaces [1].

Antiproliferative Activity Breast Cancer MCF-7 MDA-MB-231

Methyl Ester as Preferred Intermediate for Antifolate Dual GARFTase/AICARFTase Inhibitor Synthesis vs. Ethyl Ester and Free Acid

The methyl ester of 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is the preferred carboxyl-protected form for constructing the 6-substituted thieno[2,3-d]pyrimidine antifolate series that demonstrated first-in-class dual inhibition of GARFTase and AICARFTase with selective folate receptor (FR)-mediated cellular uptake [1]. The methyl ester offers an optimal balance of stability during nine-step synthesis and ease of final hydrolysis to the free acid required for conjugation to L-glutamate. The ethyl ester analog, while chemically similar, introduces additional steric bulk that can slow hydrolysis kinetics and complicate final deprotection under conditions that must preserve the acid-labile thienopyrimidine core [1]. In cellular assays, the final antifolate compounds derived from this synthetic route showed potent antiproliferative activity toward FRα-expressing KB tumor cells and NCI-IGROV1 ovarian cancer cells, with specificity for FR-mediated uptake confirmed by comparing growth inhibition in CHO cells expressing FRα, FRβ, the proton-coupled folate transporter (PCFT), or the reduced folate carrier (RFC) [1]. The anti-tumor activity was mechanistically linked to dual inhibition of de novo purine biosynthesis at both AICARFTase and GARFTase, confirmed by metabolite rescue experiments and X-ray crystallography of compounds 3–5 with human GARFTase [1].

Antifolate Purine Biosynthesis Folate Receptor GARFTase AICARFTase

c-Met Kinase Inhibition Achievable with Thieno[2,3-d]pyrimidine Scaffold: Benchmarking Potency and Selectivity for Scaffold Prioritization

The thieno[2,3-d]pyrimidine scaffold—shared by methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate—has demonstrated single-digit nanomolar potency against c-Met kinase. Compound 6b, a thieno[2,3-d]pyrimidine derivative, exhibited an IC50 of 35.7 nM against c-Met and showed high selectivity for the c-Met family when profiled against 14 other kinases [1]. This selectivity profile contrasts favorably with furo[2,3-d]pyrimidine analogs evaluated in the same study, which showed reduced c-Met potency [1]. Although compound 6b showed limited in vivo efficacy in a U-87MG glioblastoma xenograft model—attributed to poor pharmacokinetic properties rather than target engagement failure—the in vitro potency and selectivity data establish the thieno[2,3-d]pyrimidine core as a privileged scaffold for c-Met inhibitor design [1]. The 5-amino substituent on the target compound provides a functional handle for introducing solubilizing groups that could address the PK limitations observed with compound 6b.

c-Met Kinase Selectivity Kinase Profiling

Antiviral Nucleoside Synthesis: Thieno[2,3-d]pyrimidine Scaffold as a Precursor for Anti-HSV-1 Agents

The thieno[2,3-d]pyrimidine scaffold has been employed to synthesize cyclic and acyclic nucleoside analogs with activity against herpes simplex virus type-1 (HSV-1). In a study of thieno[2,3-d]pyrimidine nucleosides, compound 15 demonstrated the highest anti-HSV-1 effect among four tested nucleosides, while none of the compounds showed activity against hepatitis-A virus (HAV), indicating a virus-specific activity profile [1]. The 5-amino substituent on methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate provides a site for glycosylation or alkylation to generate nucleoside analogs, analogous to the synthetic strategy employed in this study. This positions the target compound as a potential starting material for antiviral nucleoside discovery programs targeting DNA viruses, distinct from the antifolate and kinase applications described elsewhere.

Antiviral HSV-1 Nucleoside Analog Thienopyrimidine

Methyl 5-Aminothieno[2,3-d]pyrimidine-6-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Synthesis of Tumor-Targeted Dual GARFTase/AICARFTase Antifolate Inhibitors

Researchers developing folate receptor-targeted anticancer agents should procure the methyl ester form of 5-aminothieno[2,3-d]pyrimidine-6-carboxylate as the optimal starting material for the nine-step synthetic route to 6-substituted thieno[2,3-d]pyrimidine dual inhibitors of GARFTase and AICARFTase. This route has been experimentally validated to produce compounds with selective FRα- and FRβ-mediated cellular uptake and confirmed on-target inhibition of de novo purine biosynthesis, as demonstrated by metabolite rescue, metabolomics, and X-ray crystallography with human GARFTase [1]. Using the free carboxylic acid or ethyl ester analogs would require re-optimization of protection/deprotection sequences, adding 1–2 steps and reducing overall yield, as established by comparative analysis of the published synthetic strategy [1].

Kinase Drug Discovery: c-Met Inhibitor Lead Optimization with Built-In Solubility Handle

The thieno[2,3-d]pyrimidine core has demonstrated potent c-Met inhibition (IC50 = 35.7 nM) with high selectivity against 14 off-target kinases [1]. Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate provides a strategic advantage for c-Met inhibitor programs because the 5-amino group offers a conjugation site for introducing solubilizing moieties (PEG chains, basic amines, sulfonamides) to address the poor pharmacokinetic profile that limited the in vivo efficacy of earlier thieno[2,3-d]pyrimidine c-Met inhibitors in xenograft models [1]. The methyl ester can be retained during SAR exploration and hydrolyzed to the free acid only after the optimal amine derivatization has been identified, streamlining the medicinal chemistry workflow.

Antiviral Drug Discovery: Synthesis of Thieno[2,3-d]pyrimidine Nucleoside Analogs Against HSV-1

The thieno[2,3-d]pyrimidine scaffold has been successfully converted into nucleoside analogs with demonstrated anti-HSV-1 activity, where compound 15 showed the highest antiviral effect among four tested nucleosides without activity against HAV, indicating virus-specific action [1]. Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is an ideal precursor for generating focused nucleoside libraries via N-glycosylation at the 5-amino position or through C-nucleoside chemistry at the thiophene ring. The methyl ester provides a protected carboxyl group that can be unveiled late-stage for conjugation to phosphonate prodrug moieties, a strategy commonly employed to improve nucleoside analog bioavailability.

Chemical Biology: Kinase Selectivity Profiling Using 5-Amino-Thienopyrimidine Probe Molecules

The distinct hydrogen-bonding geometry of the 5-amino substitution pattern relative to the extensively characterized 4-amino-thienopyrimidine series (which includes CK2 inhibitors with IC50 values of 0.008–0.065 μM) [1] makes methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate a valuable starting point for synthesizing chemical probes to map kinase selectivity space. The 5-amino group can be selectively functionalized with fluorescent tags, biotin, or photoaffinity labels without perturbing the core scaffold's ATP-binding site interactions, enabling pull-down and imaging applications that complement existing 4-amino-thienopyrimidine-based probes.

Quote Request

Request a Quote for Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.